ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in antiviral and kinase inhibition studies. The structure features a 1-ethyl group, a 3-methyl substituent, a 4-{[4-(trifluoromethyl)benzyl]amino} moiety, and an ethyl ester at position 5.
Properties
IUPAC Name |
ethyl 1-ethyl-3-methyl-4-[[4-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c1-4-27-18-16(12(3)26-27)17(15(11-25-18)19(28)29-5-2)24-10-13-6-8-14(9-7-13)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCLRYFFVANQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound within the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrazolo[3,4-b]pyridine Core : This heterocyclic structure is associated with various pharmacological effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
- Ethyl and Benzyl Substituents : These groups may influence receptor binding and selectivity.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit multiple modes of action:
- Inhibition of Kinases : Many pyrazolo[3,4-b]pyridines act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory effects .
- Antiproliferative Activity : Studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines, such as HeLa and A375. The inhibition is often linked to the induction of apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazolo[3,4-b]pyridine derivatives:
Case Studies
Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:
- Case Study 1 : A derivative with a similar structure was evaluated for its ability to inhibit tumor growth in xenograft models. Results showed significant tumor regression compared to controls, supporting its potential as an anticancer agent .
- Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism that could be exploited for cancer therapy .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
- Methylthio (16l) and chlorophenyl (16l) substituents in analogs may influence electronic properties and metabolic stability compared to the target’s trifluoromethylbenzyl group .
Comparison :
- The trifluoromethylbenzylamino group in the target compound likely requires specialized coupling reagents or conditions compared to phenylamino or phenethylamino derivatives.
- TFA-catalyzed reactions are common across analogs, suggesting similar acid-mediated cyclization mechanisms .
Key Observations :
- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
